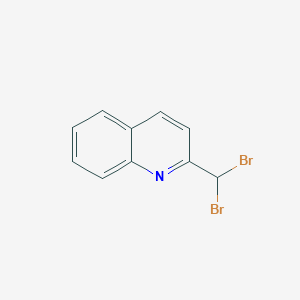

2-(Dibromomethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dibromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFUCJYOKYMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968642 | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53867-81-5 | |

| Record name | Quinoline, 2-(dibromomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Utility of the 2-(Dibromomethyl) Moiety

An In-depth Technical Guide to 2-(dibromomethyl)quinoline: Synthesis, Properties, and Applications

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and the ability to engage in various molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of quinoline are integral to drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2]

Within this important class of compounds, this compound emerges as a highly valuable, yet specialized, synthetic intermediate. Its significance lies not in its own biological activity, but in the latent reactivity of the dibromomethyl group. This functional group serves as a masked aldehyde, providing a stable precursor that can be readily converted to the versatile quinoline-2-carboxaldehyde. This two-step access to the aldehyde unlocks a multitude of subsequent chemical transformations, making this compound a strategic building block for researchers in drug discovery and synthetic organic chemistry.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 53867-81-5 | [7] |

| Molecular Formula | C₁₀H₇Br₂N | Inferred from structure |

| Molecular Weight | 300.98 g/mol | Inferred from structure |

| Appearance | White to yellow crystalline solid (Predicted) | N/A |

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H): Singlet corresponding to the methine proton of the -CHBr₂ group. δ ~7.5-8.3 ppm (m, 6H): Complex multiplet region for the six protons on the quinoline ring system. The H8 and H4 protons are expected to be the most downfield shifted.[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~40-45 ppm: Signal for the carbon of the -CHBr₂ group. δ ~120-155 ppm: Multiple signals corresponding to the nine carbons of the quinoline aromatic system. |

| FT-IR (KBr, cm⁻¹) | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600, 1570, 1490 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~650-750 cm⁻¹: Strong C-Br stretching vibration. |

| Mass Spec. (EI) | m/z ~301, 299, 297: Isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms. m/z ~220, 222: Fragment corresponding to the loss of one bromine radical [M-Br]⁺. m/z 141: Fragment corresponding to the loss of the CHBr₂ group.[8] |

Synthesis and Mechanistic Rationale

The most logical and established method for synthesizing this compound is through the free-radical bromination of its readily available precursor, 2-methylquinoline (quinaldine). This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic quinoline core intact.

Causality of Experimental Design

The choice of a free-radical pathway is critical. Attempting to brominate 2-methylquinoline with elemental bromine (Br₂) under ionic conditions would likely lead to electrophilic aromatic substitution on the electron-rich benzene portion of the quinoline ring rather than the desired side-chain bromination.[9][10] Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light (hν) generate a low, steady concentration of bromine radicals. These radicals are highly selective for abstracting the weaker benzylic C-H bonds of the methyl group, initiating a chain reaction that leads to the desired product. Carbon tetrachloride (CCl₄) or acetonitrile are common solvents as they are inert to the radical conditions.

Experimental Protocol: Synthesis via Radical Bromination

-

Materials: 2-methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (CCl₄).

-

Step 1 (Setup): To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylquinoline and carbon tetrachloride.

-

Step 2 (Reagent Addition): Add NBS and the radical initiator, AIBN.

-

Step 3 (Reaction): Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of mono- and di-brominated products.

-

Step 4 (Work-up): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Step 5 (Purification): Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualization: Radical Bromination Mechanism

Caption: Free-radical chain mechanism for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the geminal dibromide group, which primarily functions as a stable precursor to an aldehyde.

Hydrolysis to Quinoline-2-carboxaldehyde

The most important reaction of this compound is its hydrolysis to form quinoline-2-carboxaldehyde.[11] This transformation unmasks the aldehyde functionality, which is a cornerstone for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The hydrolysis can be achieved under various conditions, often using a silver salt to assist in halide abstraction or under aqueous acidic or basic conditions.

Self-Validating Protocol: Hydrolysis using Silver Nitrate

-

Rationale: Silver ions (Ag⁺) have a high affinity for halide ions, precipitating as AgBr and driving the reaction forward by facilitating the formation of a carbocation intermediate, which is then attacked by water.

-

Materials: this compound (1.0 eq), Silver Nitrate (AgNO₃, 2.2 eq), Acetone/Water solvent mixture.

-

Step 1 (Dissolution): Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).

-

Step 2 (Reaction): Add an aqueous solution of silver nitrate dropwise. A precipitate of silver bromide (AgBr) will form immediately.

-

Step 3 (Completion): Stir the mixture at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.

-

Step 4 (Work-up): Filter the reaction mixture to remove the AgBr precipitate. Remove the acetone from the filtrate under reduced pressure.

-

Step 5 (Extraction): Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude quinoline-2-carboxaldehyde.[11]

-

Step 6 (Purification): Purify the product by column chromatography or recrystallization.

Other Nucleophilic Displacements

While hydrolysis is most common, the two bromine atoms can also be displaced by other nucleophiles. For example, reaction with two equivalents of a thiol (R-SH) in the presence of a base can form a thioacetal, which can serve as a protecting group for the aldehyde or be used in further synthetic manipulations.

Visualization: Synthetic Transformations

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a strategic intermediate in multi-step syntheses. Its ability to be cleanly converted to quinoline-2-carboxaldehyde provides access to a vast chemical space relevant to drug discovery.

-

Access to Complex Scaffolds: Quinoline-2-carboxaldehyde is a key precursor for building more elaborate molecules. It can undergo Wittig reactions to form vinylquinolines, reductive amination to attach various amine side chains, and aldol or Henry reactions to form new C-C bonds.[12]

-

Medicinal Chemistry: Many biologically active quinolines feature complex substituents at the 2-position.[3][13] By using this compound as a starting point, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against various biological targets, including kinases, parasites, and bacteria.

-

Materials Science: The quinoline nucleus is also explored in materials science for applications in organic light-emitting diodes (OLEDs) and sensors. The aldehyde derived from this compound can be used to construct larger conjugated systems with tailored electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazards can be reliably inferred from analogous compounds like 2-(bromomethyl)quinoline and other halo-methylated aromatic compounds.[14]

-

Anticipated Hazards: The compound is expected to be a corrosive solid that can cause severe skin burns and eye damage. It is likely harmful if swallowed and may be a respiratory irritant. Halogenated organic compounds should always be handled as potentially toxic and mutagenic.

-

Handling Precautions:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated solvents; butyl or Viton gloves are recommended), and chemical safety goggles.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

References

-

Kumar, S., Bawa, S., & Gupta, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20565. [Link]

-

Yar, M., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(3), 993. [Link]

-

Zhang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9635-9640. [Link]

-

Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(dibromomethyl)quinoxaline 2. [Image]. Retrieved from [Link]

- Google Patents. (2013).

-

UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

Clarkson, J., & Jones, S. A. (1993). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1554. [Link]

-

ResearchGate. (2018). Application of 2,4-bis(halomethyl)quinoline: synthesis and biological activities of 2,4-bis(benzofuran-2-yl). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Shahrukh, A., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. [Link]

-

Royal Society of Chemistry. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]

-

Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

-

PubMed. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]

-

YouTube. (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. [Link]

-

National Center for Biotechnology Information. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. tsijournals.com [tsijournals.com]

- 7. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]

- 8. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline synthesis [organic-chemistry.org]

- 13. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to 2-(Dibromomethyl)quinoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(dibromomethyl)quinoline, a heterocyclic compound with significant potential as a versatile synthetic intermediate in drug discovery and materials science. We will delve into its synthesis, explore its chemical reactivity, and discuss its prospective applications, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this functionalized quinoline scaffold.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is present in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4][5] Notable examples include the antimalarial drug quinine and the anticancer agent camptothecin, both of which underscore the therapeutic importance of this scaffold.[6] Quinoline derivatives have been successfully developed as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][4][5]

Functionalization of the quinoline core, particularly at the C2 position, is a key strategy for modulating biological activity and developing new chemical entities.[7][8] The introduction of a dibromomethyl group at this position creates a highly reactive and synthetically valuable handle for further molecular elaboration.

Physicochemical Properties and Identification

A critical point of clarification is the compound's identifier. The Chemical Abstracts Service (CAS) number 5632-15-5 correctly corresponds to 2-(bromomethyl)quinoline , the monobrominated analog.[9] As of this writing, a specific CAS number for this compound is not consistently cited in major chemical databases; one potential identifier is 53867-81-5 , though it requires verification against a Certificate of Analysis.[10] Researchers should exercise diligence in confirming the identity of their materials through analytical methods such as NMR and mass spectrometry.

For the purpose of this guide, we will focus on the dibrominated compound as per the topic. Its fundamental properties are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₀H₇Br₂N | Calculated |

| Molecular Weight | 300.98 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy to related compounds |

| Solubility | Expected to be soluble in chlorinated solvents and other common organic solvents | Analogy to related compounds |

Synthesis: Accessing the Dibromomethyl Moiety

The most direct and established method for synthesizing this compound is through the free-radical bromination of 2-methylquinoline (quinaldine). The Wohl-Ziegler reaction is the premier choice for this transformation, offering selectivity for the benzylic position.[11][12][13]

- N-Bromosuccinimide (NBS) (2.2 eq.)

- Radical Initiator (AIBN, cat.)

- Anhydrous Solvent (CCl₄)

- Heat (Δ) or UV light (hν)

Diagram 1: Synthetic workflow for this compound.

Causality Behind Experimental Choices

The success of the Wohl-Ziegler reaction hinges on maintaining a low, steady-state concentration of elemental bromine (Br₂) to favor radical substitution over ionic electrophilic addition to the aromatic rings.[14]

-

N-Bromosuccinimide (NBS): Serves as the bromine source. It reacts with the hydrogen bromide (HBr) byproduct generated during the propagation step to regenerate a low concentration of Br₂, driving the radical chain reaction forward.[12] Its poor solubility in solvents like carbon tetrachloride (CCl₄) helps maintain this low concentration.[14]

-

Radical Initiator: A small amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating the first bromine radicals upon heating or photolysis.[12][15]

-

Solvent: An inert, non-polar solvent like CCl₄ is traditionally used because it does not react with the radical intermediates.[14] However, due to its toxicity, alternative solvents like 1,2-dichloroethane or acetonitrile have been successfully employed in similar brominations.[16]

Detailed Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[14]

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram 2: Simplified radical propagation steps.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a masked aldehyde. The gem-dibromide functionality is a stable precursor that can be readily converted into the highly useful quinoline-2-carboxaldehyde.[17] This transformation and subsequent reactions open a gateway to a wide range of molecular architectures.

Diagram 3: Key synthetic transformations of this compound.

Hydrolysis to Quinoline-2-carboxaldehyde

The conversion of gem-dibromomethylarenes to their corresponding aldehydes is a robust and high-yielding transformation. A particularly effective method involves refluxing the compound in pyridine, which proceeds without affecting other sensitive functional groups like esters.[18] This method avoids harsh acidic or oxidative conditions.

Causality: The reaction likely proceeds through the formation of a bis-pyridinium salt intermediate, which is then hydrolyzed by trace water to the aldehyde. This makes the compound a stable and easily handled surrogate for the potentially less stable quinoline-2-carboxaldehyde.[17]

Direct Conversion to α,β-Unsaturated Acids

In a powerful one-pot transformation, gem-dibromomethylarenes can be directly converted to α,β-unsaturated carboxylic acids using the Knoevenagel-Doebner reaction conditions.[17] Reacting this compound with malonic acid in refluxing pyridine with a catalytic amount of piperidine would yield 3-(quinolin-2-yl)acrylic acid, bypassing the need to isolate the intermediate aldehyde.[17]

Applications in Drug Discovery

While direct biological data on this compound is scarce, its value is projected from its potential as a synthetic intermediate for crafting novel therapeutic agents.

Precursor for Kinase Inhibitors

The quinoline scaffold is a key component of numerous FDA-approved kinase inhibitors used in oncology. The aldehyde derived from this compound is a crucial building block for introducing the complex side chains necessary for binding to the ATP pocket of kinases. Synthetic routes such as reductive amination, Wittig reactions, or aldol condensations can be employed to attach pharmacophores that dictate target specificity and potency.

Diagram 4: Targeting the MAPK/ERK kinase pathway with quinoline inhibitors.

Synthesis of Novel Anticancer and Antimicrobial Agents

The introduction of bromine atoms into the quinoline scaffold is a known strategy for enhancing antiproliferative and antimicrobial activity.[19] this compound serves as an excellent starting point for synthesizing libraries of novel C2-substituted quinolines. The dibromomethyl group can be displaced by various nucleophiles (e.g., thiols, amines, azoles) to introduce diverse functionalities, enabling extensive structure-activity relationship (SAR) studies to optimize for potency and selectivity against cancer cell lines or microbial pathogens.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, its hazard profile can be inferred from analogous compounds like 2-(bromomethyl)quinoline and other benzylic bromides.

| Hazard Class | Description | Precautionary Statement |

| Acute Toxicity, Oral | Likely harmful if swallowed. | P264, P270, P301+P312, P330 |

| Eye Damage/Irritation | Expected to cause serious eye damage. Lachrymatory. | P280, P305+P351+P338, P310 |

| Skin Irritation | May cause skin irritation. | P280, P302+P352 |

| Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340 |

Handling Recommendations:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere, as it may be sensitive to air and moisture.

Conclusion

This compound is a synthetically valuable, though currently underutilized, chemical intermediate. Its straightforward synthesis via the Wohl-Ziegler bromination of 2-methylquinoline and its reactivity as a stable precursor to quinoline-2-carboxaldehyde make it a powerful tool for organic synthesis. For researchers in drug discovery, this compound offers a strategic entry point for the development of novel kinase inhibitors, anticancer agents, and antimicrobials, building upon the proven therapeutic potential of the quinoline scaffold. Careful handling and rigorous analytical characterization are paramount to successfully and safely leveraging the capabilities of this versatile building block.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. ResearchGate. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information. Available at: [Link]

-

A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. ResearchGate. Available at: [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Center for Biotechnology Information. Available at: [Link]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. Available at: [Link]

- Process to bromomethylate aromatic compounds. Google Patents.

-

gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. Available at: [Link]

-

Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. National Center for Biotechnology Information. Available at: [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions. PubMed. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. RSC Publishing. Available at: [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

-

Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. Available at: [Link]

-

Wohl–Ziegler bromination. Grokipedia. Available at: [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Available at: [Link]

- Method for one-step preparation of 2-methylquinoline. Google Patents.

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. RSC Publishing. Available at: [Link]

-

Wohl-Ziegler Bromination. Chem-Station International Edition. Available at: [Link]

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available at: [Link]

-

Diene Hydroacylation from the Alcohol or Aldehyde Oxidation Level via Ruthenium-Catalyzed C-C Bond-Forming Transfer Hydrogenation: Synthesis of β,γ-Unsaturated Ketones. Organic Chemistry Portal. Available at: [Link]

-

Chemical Properties of Quinoline, 2-(tribromomethyl)- (CAS 613-53-6). Cheméo. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Wohl-Ziegler Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical Properties of 2-(Dibromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-(dibromomethyl)quinoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile. The document is structured to provide not only a summary of physical characteristics but also the scientific rationale behind these properties and the experimental methodologies for their determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds and functional materials. Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a dibromomethyl group at the 2-position of the quinoline nucleus creates a reactive handle that can be exploited for further synthetic transformations, making this compound a potentially valuable intermediate in the development of novel therapeutic agents and functional molecules. Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in subsequent chemical reactions.

Core Physical Properties of this compound

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following table presents a combination of calculated values and predicted properties based on the known data of structurally similar compounds such as 2-(bromomethyl)quinoline and 2-(tribromomethyl)quinoline.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇Br₂N | --- |

| Molecular Weight | 300.98 g/mol | Calculated |

| CAS Number | 53867-81-5 | [1] |

| Appearance | Predicted to be a white to yellow or light orange solid | Analogy to 2-(bromomethyl)quinoline[2] |

| Melting Point (°C) | Predicted to be higher than 2-(bromomethyl)quinoline (55.0-59.0 °C)[2] | Extrapolation |

| Boiling Point (°C) | Predicted to be significantly higher than quinoline (237 °C)[3]; likely decomposes at atmospheric pressure | Extrapolation |

| Solubility | Predicted to be poorly soluble in water, soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | Analogy to similar organic halides |

| pKa (of the quinolinium ion) | Predicted to be lower than quinoline (~4.9) due to the electron-withdrawing effect of the dibromomethyl group | Theoretical Prediction |

| LogP | Predicted to be higher than quinoline (~2.0)[3] due to the presence of two bromine atoms | Theoretical Prediction |

Causality Behind Predicted Properties:

-

Melting and Boiling Points: The introduction of two heavy bromine atoms increases the molecular weight and van der Waals forces compared to quinoline and 2-(bromomethyl)quinoline, leading to a predicted increase in melting and boiling points.

-

Solubility: The nonpolar nature of the dibromomethyl group and the overall increase in molecular size are expected to decrease its solubility in polar solvents like water and enhance its solubility in organic solvents.

-

pKa: The electron-withdrawing inductive effect of the two bromine atoms on the dibromomethyl group will decrease the electron density on the quinoline nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.

-

LogP: The lipophilicity, represented by LogP, is expected to increase significantly due to the contribution of the two bromine atoms, which are known to enhance lipophilicity.

Synthesis and Characterization

Proposed Synthetic Workflow

A common method for the synthesis of such compounds involves the radical bromination of a suitable precursor, in this case, 2-methylquinoline (quinaldine).

Sources

An In-depth Technical Guide to 2-(Dibromomethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(dibromomethyl)quinoline, a halogenated derivative of the quinoline scaffold. While not as extensively studied as its mono- and tri-brominated counterparts, this compound holds significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. This document details its fundamental molecular properties, proposes a viable synthetic route based on analogous reactions, and explores its chemical reactivity. Furthermore, it delves into the prospective applications of this compound in medicinal chemistry, drawing on the well-established biological activities of the broader quinoline class of compounds. Safety considerations and expected spectroscopic characteristics are also discussed to provide a holistic resource for researchers.

Core Molecular Profile

This compound is a heterocyclic aromatic compound characterized by a quinoline core substituted at the 2-position with a dibromomethyl group.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇Br₂N | Calculated |

| Molecular Weight | 300.98 g/mol | [1] |

| CAS Number | 53867-81-5 | [1] |

| Synonyms | α,α-Dibromoquinaldine | [2] |

Synthesis and Mechanism

Proposed Synthetic Pathway: Radical Bromination of 2-Methylquinoline

The synthesis of this compound can be logically achieved through the free radical bromination of 2-methylquinoline. The methyl group at the 2-position of the quinoline ring is benzylic-like, making it susceptible to radical halogenation.

Caption: Proposed synthesis of this compound via radical bromination of 2-methylquinoline.

Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of this compound is dominated by the dibromomethyl group and the quinoline nucleus.

Reactivity of the Dibromomethyl Group

The gem-dibromo moiety is a versatile functional group that can participate in a variety of transformations, including:

-

Nucleophilic Substitution: The bromine atoms are good leaving groups, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

-

Formation of Aldehydes: Hydrolysis of the dibromomethyl group can yield the corresponding aldehyde, 2-quinolinecarboxaldehyde, a valuable synthetic intermediate.

-

Corey-Fuchs Reaction: Reaction with triphenylphosphine and a strong base can generate a vinylidene phosphonium ylide, which can be further reacted with aldehydes to form terminal alkynes.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the proton of the dibromomethyl group (CHBr₂) in the downfield region, likely between δ 6.5-7.5 ppm. The aromatic protons of the quinoline ring will appear as a complex multiplet pattern between δ 7.5-8.5 ppm.

-

¹³C NMR: The carbon of the dibromomethyl group is expected to have a chemical shift in the range of δ 30-40 ppm. The aromatic carbons of the quinoline ring will resonate in the typical aromatic region of δ 120-150 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, and M+4 peaks in a 1:2:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 301.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4][5][6] The introduction of a dibromomethyl group at the 2-position offers a handle for further chemical modification, making this compound a valuable starting material for the synthesis of novel drug candidates.

Potential Therapeutic Areas

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[7][8] The ability to functionalize the dibromomethyl group allows for the synthesis of a library of compounds that can be screened for their efficacy against various cancer cell lines.

-

Antifungal Agents: Substituted quinolines have also shown promise as antifungal agents.[9] this compound can serve as a precursor for the development of new antifungal compounds with novel mechanisms of action.

-

Antimalarial and Antiprotozoal Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. The development of new quinoline-based compounds remains a key strategy in the fight against drug-resistant malaria and other protozoal diseases.[10]

Safety and Handling

Halogenated organic compounds require careful handling due to their potential toxicity. While specific toxicity data for this compound is not available, the safety precautions for the parent compound, quinoline, should be considered as a minimum standard.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[11] It is also toxic to aquatic life with long-lasting effects.[11]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a promising yet under-explored chemical entity. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of the dibromomethyl group, makes it an attractive building block for organic synthesis. The proven track record of the quinoline scaffold in drug discovery suggests that derivatives of this compound could hold significant potential for the development of new therapeutic agents in areas such as oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its scientific and medicinal potential.

References

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Published September 12, 2016. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Thakur GS, Gupta AK, Jain SK. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Published June 2, 2020. [Link]

-

Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. ResearchGate. Published August 2025. [Link]

-

Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Published February 1, 2020. [Link]

-

Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. ResearchGate. Published August 2025. [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Published January 11, 2022. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Published October 14, 2022. [Link]

-

8-Bromo-2-methylquinoline. PubMed Central. [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm (RSC Publishing). [Link]

-

Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed. Published September 15, 2022. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Published August 2025. [Link]

Sources

- 1. 53867-81-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 53867-81-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(dibromomethyl)quinoline

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(dibromomethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral depiction. It offers a detailed interpretation based on foundational NMR principles and comparative data from analogous structures, thereby providing a robust framework for understanding the spectroscopic features of this and related quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the architecture of numerous pharmacologically active agents. Their presence in antimalarial, antibacterial, and anticancer drugs underscores the importance of precise structural characterization for understanding structure-activity relationships.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of the molecular structure of these compounds in solution.[1] This guide will focus on a detailed exposition of the ¹H NMR spectrum of this compound, a molecule of interest for synthetic transformations owing to the reactive dibromomethyl moiety.

Predicted ¹H NMR Spectrum of this compound

The Chemical Structure and Proton Environment

The first step in interpreting an NMR spectrum is to understand the molecule's structure and the different chemical environments of its protons.

Caption: Molecular structure of this compound with proton numbering.

The molecule possesses seven aromatic protons on the quinoline ring system and one methine proton in the dibromomethyl group. These protons are chemically non-equivalent and are expected to give rise to distinct signals in the ¹H NMR spectrum.

Predicted Chemical Shifts and Coupling Constants

The predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound are summarized in the table below. These predictions are based on the known spectrum of 2-methylquinoline and the anticipated electronic effects of the dibromomethyl substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α | ~7.0 - 7.5 | Singlet | - |

| H-3 | ~7.6 - 7.8 | Doublet | ³J(H3-H4) = 8.5 - 9.0 |

| H-4 | ~8.1 - 8.3 | Doublet | ³J(H4-H3) = 8.5 - 9.0 |

| H-5 | ~7.8 - 8.0 | Doublet | ³J(H5-H6) = 8.0 - 8.5 |

| H-6 | ~7.5 - 7.7 | Triplet | ³J(H6-H5) = 8.0 - 8.5, ³J(H6-H7) = 7.0 - 7.5 |

| H-7 | ~7.7 - 7.9 | Triplet | ³J(H7-H6) = 7.0 - 7.5, ³J(H7-H8) = 8.0 - 8.5 |

| H-8 | ~8.0 - 8.2 | Doublet | ³J(H8-H7) = 8.0 - 8.5 |

Detailed Spectral Analysis

The Dibromomethyl Proton (H-α)

The methine proton of the dibromomethyl group is expected to appear as a singlet in the region of 7.0 - 7.5 ppm . This downfield shift is a direct consequence of the strong deshielding effect of the two adjacent bromine atoms. The electronegativity of bromine withdraws electron density from the methine proton, reducing its shielding and causing it to resonate at a lower field. The absence of adjacent protons results in a singlet multiplicity.

The Quinoline Ring Protons

The aromatic region of the spectrum, typically between 7.0 and 8.5 ppm , will display signals for the seven protons of the quinoline ring. The introduction of the electron-withdrawing dibromomethyl group at the C-2 position significantly influences the chemical shifts of the protons on the pyridine ring (H-3 and H-4) and, to a lesser extent, the protons on the benzene ring (H-5, H-6, H-7, and H-8).

-

H-3 and H-4: These protons are part of an AX spin system. H-4 is expected to be the most downfield of the quinoline protons due to the anisotropic effect of the quinoline ring current and the deshielding influence of the adjacent nitrogen atom. The electron-withdrawing nature of the 2-substituent will further deshield H-3 and H-4. They will appear as doublets with a typical ortho coupling constant of 8.5 - 9.0 Hz .

-

H-5, H-6, H-7, and H-8: These protons on the benzene ring will exhibit a more complex splitting pattern.

-

H-8 is adjacent to the nitrogen atom and will be deshielded, appearing as a doublet downfield.

-

H-5 will also be a doublet due to coupling with H-6.

-

H-6 and H-7 will appear as triplets (or more accurately, doublets of doublets) due to coupling with their respective neighbors.

-

Long-range couplings (⁴J and ⁵J) are also possible in quinoline systems, which can lead to further fine splitting of the signals, although these are often small and may not be resolved in lower-field NMR instruments.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure good signal-to-noise ratio, resolution, and accurate integration.

Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample of this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | zg30 or equivalent | A standard 30-degree pulse sequence provides a good compromise between signal intensity and quantitative accuracy for routine analysis. |

| Spectral Width (SW) | 12-15 ppm | This range is sufficient to cover the expected chemical shifts of both aromatic and aliphatic protons. |

| Number of Scans (NS) | 16-64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (D1) | 2-5 seconds | A sufficient relaxation delay ensures that all protons have fully relaxed between pulses, which is important for accurate integration. |

| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time leads to better resolution. |

| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |

Data Processing and Interpretation

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift of each peak is determined, and the coupling patterns are analyzed to elucidate the connectivity of the protons.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By leveraging foundational NMR principles and comparative data, researchers can confidently assign the spectral features of this and other substituted quinoline derivatives. The provided experimental protocol offers a reliable method for acquiring high-quality data, which is paramount for accurate structural elucidation and the advancement of drug discovery and development programs.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

- Sakamoto, Y., & Ono, M. (2012). The relative signs of NMR proton–carbon coupling constants in quinolines. Journal of Molecular Structure, 1013, 61–66.

-

Royal Society of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

National Center for Biotechnology Information. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of North Carolina Wilmington. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. [Link]

-

Royal Society of Chemistry Publishing. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-(dibromomethyl)quinoline

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(dibromomethyl)quinoline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the principles behind the observed chemical shifts, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data, grounded in established scientific literature.

Introduction: The Role of ¹³C NMR in Characterizing Quinoline Derivatives

Quinoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Precise and unambiguous structural characterization is paramount for understanding their structure-activity relationships and ensuring the identity and purity of synthesized compounds.[1]

Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as an exceptionally powerful tool. It provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in the molecule produces a distinct signal.[1] The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, offering profound insights into the molecular structure.[2] For a substituted quinoline like this compound, ¹³C NMR is indispensable for confirming the position of the substituent and understanding its electronic influence on the quinoline ring.

This guide will focus specifically on this compound, a molecule where the quinoline scaffold is functionalized with a dibromomethyl group at the C2 position. We will dissect its ¹³C NMR spectrum to assign each carbon signal, explaining the rationale based on fundamental principles and comparative data.

Foundational Principles: Interpreting the ¹³C NMR Spectrum

The chemical shift of a carbon nucleus is primarily governed by the shielding and deshielding effects of its surrounding electrons. In this compound, several key factors dictate the final positions of the carbon signals.

The Quinoline Ring System

The quinoline ring is an aromatic bicyclic heterocycle. The presence of the electronegative nitrogen atom and the fused benzene ring creates a complex electronic landscape.

-

Nitrogen Influence: The nitrogen atom at position 1 strongly deshields the adjacent carbons (C2 and C8a), causing them to resonate at a lower field (higher ppm).

-

Aromaticity: The carbons within the aromatic system typically resonate in the range of δ 120-150 ppm.[3][4] The precise shifts are modulated by their position relative to the nitrogen and the fused ring. For unsubstituted quinoline, the chemical shifts provide a baseline for our analysis.[5]

The Inductive Effect of the Dibromomethyl (-CHBr₂) Substituent

The dibromomethyl group at the C2 position exerts a significant influence on the ¹³C NMR spectrum.

-

Heavy Atom Effect: Bromine, a heavy halogen, has a pronounced effect on the chemical shift of the carbon to which it is attached. While electronegativity generally causes a downfield shift, heavy atoms like bromine and iodine can introduce complex shielding effects due to electron correlation and spin-orbit coupling.[6][7][8]

-

Inductive Deshielding: The two electronegative bromine atoms strongly withdraw electron density from the attached methine carbon (-C HBr₂), causing it to be significantly deshielded and appear at a lower field than a typical alkyl carbon.[4] This effect also extends, to a lesser degree, to the C2 carbon of the quinoline ring to which the group is attached.

By comparing the spectrum of the target molecule with that of unsubstituted quinoline[5] and related compounds like 2-methylquinoline[9][10], we can precisely map these substituent-induced chemical shifts (SCS) and assign the spectrum with high confidence.

Experimental Protocol: A Validated Methodology

Acquiring high-quality, reproducible ¹³C NMR data is contingent upon a robust experimental protocol. The following section details a standard operating procedure for the analysis of this compound. This protocol is designed to be a self-validating system for achieving accurate results.

Sample Preparation and Instrumentation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for routine NMR of organic molecules; its single carbon resonance at ~77.16 ppm serves as a convenient internal reference.[11]

-

Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard, with its ¹³C signal defined as 0.0 ppm.[11][12]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a Fourier Transform (FT) NMR spectrometer with a minimum field strength of 75 MHz for ¹³C observation.

Data Acquisition Parameters

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or similar). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.[3]

-

Spectral Width: 0 to 220 ppm. This range comfortably encompasses both the aromatic and aliphatic regions.[4]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, although this is less critical for simple identification.

-

Number of Scans: 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

The logical flow of this experimental process is visualized in the diagram below.

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Data Interpretation

The ¹³C NMR spectrum of this compound, acquired in CDCl₃, displays a total of 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The structure with IUPAC numbering is shown below for reference.

Caption: Structure of this compound.

The experimental chemical shifts obtained from the Spectral Database for Organic Compounds (SDBS) are presented in the table below, followed by a detailed assignment of each peak.

Data Summary Table

| Peak No. | Chemical Shift (δ, ppm) | Assigned Carbon | Rationale for Assignment |

| 1 | 158.42 | C2 | Attached to N and the electron-withdrawing CHBr₂ group. Strongly deshielded. |

| 2 | 147.60 | C8a | Quaternary carbon adjacent to N. Deshielded. |

| 3 | 137.04 | C4 | CH group in the pyridine ring, deshielded by proximity to N. |

| 4 | 130.34 | C7 | CH group in the benzene ring. |

| 5 | 129.47 | C5 | CH group in the benzene ring. |

| 6 | 127.86 | C6 | CH group in the benzene ring. |

| 7 | 127.50 | C4a | Quaternary carbon at the ring junction. |

| 8 | 127.31 | C8 | CH group adjacent to the ring junction, ortho to N. |

| 9 | 122.28 | C3 | Shielded relative to other aromatic CH carbons due to its position. |

| 10 | 38.64 | -CHBr₂ | Aliphatic carbon strongly deshielded by two attached bromine atoms. |

Data Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Detailed Peak Assignments

-

δ 38.64 (C1'): This is the only signal in the aliphatic region (< 100 ppm). Its significant downfield shift from a typical sp³ carbon is a direct result of the strong deshielding effect of the two attached bromine atoms. For comparison, the carbon in dibromomethane (CH₂Br₂) resonates around 21.6 ppm[13], and the carbon in 1,1-dibromoethane (CH₃CHBr₂) is at 39.0 ppm[12]. This assignment is unambiguous.

-

δ 158.42 (C2): This is the most downfield signal in the aromatic region. C2 is directly bonded to the electronegative nitrogen atom and the electron-withdrawing dibromomethyl group. This dual effect results in extreme deshielding, making it the lowest-field aromatic carbon. In the parent quinoline, C2 appears around 150.2 ppm[5], and in 2-methylquinoline, it is at ~159 ppm. The observed shift is consistent with these precedents.

-

δ 147.60 (C8a): This quaternary carbon is adjacent to the nitrogen atom, leading to significant deshielding. Quaternary carbons often have weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[3]

-

δ 137.04 (C4): This signal corresponds to a CH group in the pyridine ring. Its position is downfield due to the influence of the nearby nitrogen atom.

-

δ 127.50 (C4a): This is the second quaternary carbon at the ring junction. It is less deshielded than C8a as it is further from the nitrogen atom.

-

δ 130.34, 129.47, 127.86, 127.31 (C7, C5, C6, C8): These four signals belong to the CH carbons of the carbocyclic (benzene) ring. Their chemical shifts are clustered together as expected for a substituted benzene ring. Precise assignment without 2D NMR (like HSQC/HMBC) can be challenging, but they are readily distinguished from the carbons of the pyridine ring.

-

δ 122.28 (C3): This CH carbon is adjacent to the substituted C2. It is the most upfield of the aromatic CH signals, a position consistent with its electronic environment in the pyridine ring of the quinoline system.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. All 10 carbon atoms are resolved, and their chemical shifts are assigned with high confidence based on established principles of NMR spectroscopy, including the electronic effects of the quinoline nitrogen and the inductive influence of the dibromomethyl substituent. The strong downfield shift of C2 (δ 158.42) and the unique aliphatic signal of the -CHBr₂ carbon (δ 38.64) are particularly diagnostic. This guide provides a framework for the interpretation of this data and a validated protocol for its acquisition, serving as a valuable resource for scientists engaged in the synthesis and analysis of heterocyclic compounds.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

Claret, J. & Osborne, A. G. (1982). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. Available from: [Link]

-

Gable, K. 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

- Fronza, G., et al. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance.

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. Available from: [Link]

-

ResearchGate. Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Available from: [Link]

-

Abraham, R. J., Warne, M. A., & Griffiths, L. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Modgraph. Available from: [Link]

-

Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

ResearchGate. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

PubChem. 2-Methylquinoline. Available from: [Link]

-

University of Mississippi eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Available from: [Link]

-

Doc Brown's Chemistry. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts. Available from: [Link]

-

ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 10. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Dibromomethane(74-95-3) 13C NMR spectrum [chemicalbook.com]

The Dibromomethyl Group on a Quinoline Ring: A Gateway to Novel Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The introduction of a dibromomethyl group onto this privileged scaffold dramatically amplifies its synthetic utility, transforming it into a versatile precursor for a multitude of functional groups. This guide provides a comprehensive exploration of the reactivity of the dibromomethyl group on a quinoline ring, offering insights into its synthesis, key transformations, and the underlying mechanistic principles that govern its chemical behavior.

Synthesis of Dibromomethyl Quinolines: Accessing the Key Intermediate

The primary route to dibromomethyl quinolines is the radical bromination of the corresponding methylquinoline. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The benzylic position of the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[3]

The electron-withdrawing nature of the quinoline ring, particularly at the 2- and 4-positions, influences the reactivity of the adjacent methyl group. The stability of the intermediate radical plays a crucial role in the efficiency of the bromination reaction.

Experimental Protocol: Radical Bromination of 2-Methylquinoline

This protocol describes a general procedure for the synthesis of 2-(dibromomethyl)quinoline.

Materials:

-

2-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

-

Under an inert atmosphere, heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be initiated using a UV lamp.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic addition to the quinoline ring.[3]

-

AIBN as Radical Initiator: AIBN is a common choice for radical reactions as it decomposes at a predictable rate upon heating to generate radicals, initiating the chain reaction.

-